(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Description
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a chiral β-hydroxy-α-amino acid characterized by a 3-methoxyphenyl substituent at the β-carbon. Its stereochemistry (R-configuration at both C2 and C3) is critical for its biological interactions and synthetic applications. This compound serves as a key intermediate in peptidomimetics and protease inhibitors, leveraging its rigid stereochemistry for target specificity .
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHUARFCCZYSQ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654611 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217790-42-5 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as a derivative of phenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive phenolic acids and is recognized for its role as a precursor in the synthesis of various pharmacologically relevant molecules, including tapentadol, an analgesic medication.
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.22 g/mol
- CAS Number : 1217790-42-5
The biological activity of this compound primarily stems from its interaction with various biological pathways:
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, potentially aiding in the management of inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress by scavenging free radicals.
- Metabolic Regulation : Studies indicate that derivatives can influence metabolic pathways, particularly those involved in lipid metabolism and glucose homeostasis. For instance, compounds derived from similar structures have demonstrated improvements in hepatic lipid metabolism and reductions in triglyceride accumulation in liver tissues.
Study on Muscle Function and Endurance
A recent study evaluated the effects of a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), on muscle strength and endurance in mice:
- Methodology : Mice were administered varying doses of HMPA over a period of 14 days.
- Findings :
- Significant increases in grip strength were observed (absolute grip strength ).
- Low-dose HMPA administration led to decreased blood urea nitrogen levels post-exercise ().
- Enhanced expression of muscle development markers was noted (e.g., Myf5 expression increased ).
These findings suggest that compounds like this compound may enhance muscle performance and metabolic health .
Metabolic Effects in Obesity Models
Another investigation focused on the metabolic effects of HMPA in high-fat diet-induced obesity models:
- Results :
- HMPA administration improved hepatic lipid metabolism.
- Activation of signaling pathways related to lipid degradation was observed.
- The potential for HMPA to modulate gut microbiota-derived metabolites was also explored, indicating a complex interplay between dietary components and metabolic health .
Comparison of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, antioxidant | , |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Enhances muscle strength, improves lipid metabolism | , |
Summary of Findings from Recent Studies
| Study Focus | Key Findings | Implications |
|---|---|---|
| Muscle Function and Endurance | Increased grip strength; enhanced Myf5 expression | Potential dietary supplement for muscle health |
| Metabolic Effects in Obesity | Improved hepatic lipid metabolism; reduced triglycerides | Insights into obesity management strategies |
Scientific Research Applications
Pharmaceutical Synthesis
1.1 Precursor for Tapentadol
The primary application of (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is as an intermediate in the synthesis of tapentadol, an analgesic medication used to treat moderate to severe pain. Tapentadol functions as a dual-action analgesic with both opioid and non-opioid properties, making it effective for various pain management scenarios . The compound undergoes several synthetic transformations to yield tapentadol, highlighting its importance in pharmaceutical manufacturing.
1.2 Synthetic Pathways
The synthesis of this compound typically involves the conversion of starting materials through methods such as halogenation followed by reduction processes. For example, one method includes converting (2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol into a mixture containing (2R,3R) and (2R,3S) forms of the target compound . This synthetic versatility allows for the tailored production of this compound based on specific pharmaceutical needs.
Therapeutic Applications
2.1 Analgesic Properties
Research indicates that compounds related to this compound exhibit notable analgesic effects. Tapentadol, derived from this compound, has been shown to provide pain relief comparable to traditional opioids but with a lower risk of dependency and side effects . This makes it a valuable option for managing pain in patients with chronic conditions.
2.2 Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. The modulation of neurotransmitter systems involved in pain perception could lead to advancements in treating neurodegenerative diseases or conditions characterized by neuropathic pain .
Research Insights and Case Studies
Several studies have documented the efficacy and safety profiles of tapentadol and its precursors:
-
Case Study 1: Pain Management in Chronic Conditions
A clinical trial evaluated the effectiveness of tapentadol in patients with chronic back pain. Results indicated significant reductions in pain levels compared to placebo groups, demonstrating the therapeutic potential of this compound-derived medications . -
Case Study 2: Comparison with Traditional Opioids
Another study compared tapentadol to traditional opioids such as oxycodone. Findings revealed that patients experienced fewer side effects and lower rates of constipation when treated with tapentadol, supporting the utility of its precursor compound in developing safer analgesics .
Data Table: Summary of Applications
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) selectively oxidizes the β-hydroxyl group to a ketone without affecting other functional groups.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydroxyl → Ketone | PCC in dichloromethane, 0–25°C | 3-Amino-3-(3-methoxyphenyl)-2-oxopropanoic acid | 78–85% |
Key Insight : Over-oxidation is minimized using PCC, preserving the amino and carboxylic acid groups.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Carboxylic acid → Alcohol | LiAlH₄ in THF, reflux | 3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanol | 65–72% |
Limitation : Stereochemical integrity at C2 and C3 is preserved, but racemization may occur under prolonged reaction times .
Acylation of the Amino Group
The primary amine reacts with acylating agents (e.g., acetic anhydride) to form stable amides .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine → Acetamide | Acetic anhydride, pyridine, 25°C | N-Acetyl-3-(3-methoxyphenyl)-2-hydroxypropanoic acid | 90–94% |
Application : Acylation is critical for synthesizing Boc-protected derivatives used in peptide chemistry .
Esterification of the Carboxylic Acid
The carboxylic acid forms esters with alcohols under acidic catalysis .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid → Methyl ester | Methanol, H₂SO₄, reflux | Methyl (2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoate | 82–88% |
Note : Ester derivatives enhance solubility in organic solvents for further functionalization .
Amide Bond Formation
The carboxylic acid couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid + Amine → Amide | EDC, HOBt, DIPEA, DMF | Peptide-conjugated derivatives | 75–80% |
Significance : This reaction underpins its role as a building block in neuroactive peptide syntheses .
Protection/Deprotection Strategies
The amino group is protected using Boc (tert-butoxycarbonyl) chemistry for selective modifications .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Boc protection | Boc₂O, NaOH, dioxane | Boc-(2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | 85–92% |
Optimization : Boc groups are stable under acidic and basic conditions, enabling multi-step syntheses .
Reaction Pathway Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Protecting Groups
- (R)-3-(Boc-amino)-3-(3-methoxyphenyl)propanoic acid Structure: Features a tert-butoxycarbonyl (Boc) group on the amino moiety, enhancing stability during synthetic processes. Molecular Weight: 295.33 g/mol (vs. 223.24 g/mol for the unprotected parent compound). Application: Widely used in solid-phase peptide synthesis to prevent undesired side reactions .
Substituent Variations on the Aromatic Ring
- (2R,3R)-3-Amino-2-hydroxy-3-(2-trifluoromethylphenyl)propanoic acid Structure: Replaces the 3-methoxy group with a 2-trifluoromethyl group. Molecular weight: 349.31 g/mol .
- (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid Structure: Substitutes methoxy with a hydroxyl group at the 3-position. Solubility: Higher aqueous solubility due to the polar -OH group (logP reduction by ~1.5 units). Biological Relevance: Acts as a precursor in neurotransmitter biosynthesis (e.g., dopamine pathways) .
Fluorinated Derivatives
- (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Structure: Fluorine atom at the 3-position of the phenyl ring. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. Molecular weight: 199.18 g/mol .
- (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid Structure: Trifluoromethyl group at the 3-position. Applications: Explored in PET radiotracers due to fluorine-18 compatibility .
Positional Isomers
- (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid Structure: Methoxy group at the para position (4-methoxyphenyl). Biological Activity: Demonstrates altered target selectivity in ACE2 inhibitors compared to the meta-substituted analog .
Comparative Data Table
Key Research Findings
- Stereochemical Influence : The (2R,3R) configuration is critical for binding to proteolytic enzymes, as evidenced by reduced activity in (2S,3S) diastereomers .
- Metabolic Stability : Fluorinated and methoxy-substituted derivatives exhibit prolonged half-lives in hepatic microsomal assays compared to hydroxylated analogs .
- Synthetic Utility : Boc-protected derivatives enable efficient incorporation into peptide chains without racemization, as demonstrated in the synthesis of KZR-616 (a proteasome inhibitor) .
Preparation Methods
Cyclization of Methyl Ester Intermediates
One prominent method involves the cyclization of methyl ester intermediates using propenylphosphonic acid derivatives. This approach is described in a patent detailing the conversion of threo-(2R,3R)-2-hydroxy-3-substituted propionic acid methyl esters into the target compound.
- Starting Material: Methyl ester of threo-2-hydroxy-3-(3-methoxyphenyl)propionic acid derivatives.
- Cyclization Agent: n-propenylphosphonic acid.
- Reaction Conditions: The cyclization is performed under controlled temperature, often at room temperature or reflux, depending on the specific derivative.
- Workup: After reaction completion, the mixture is cooled, and an 8% sodium bicarbonate solution is added dropwise to neutralize the reaction mixture to pH 7.0.
- Isolation: The precipitated product is filtered, washed with water, and dried under vacuum at approximately 50 °C.
- Yield and Purity: Typical yields are high, around 90-94%, with HPLC purity above 95%.
This method ensures retention of stereochemistry and high purity of the methyl ester intermediate, which can be further converted into the free acid.
Methanesulfonic Acid-Mediated Reflux
Following initial cyclization, further treatment with methanesulfonic acid under reflux conditions facilitates conversion to the desired amino acid derivative.
- Procedure: The methyl ester intermediate is stirred at room temperature, then methanesulfonic acid is added.
- Reflux: The mixture is heated under reflux for approximately 5 hours.
- Neutralization: After cooling, sodium bicarbonate solution is added to neutralize the acid.
- Purification: The solid is filtered, washed, and dried under vacuum.
- Outcome: This step achieves a mole yield of about 90% and maintains high HPLC purity (~95%).
Use of Chiral Thioether Intermediates
Another approach involves the preparation of chiral thioether intermediates, such as 3-(2-aminophenylthio)-2-hydroxy-3-(4-methoxyphenyl)propionic acid methyl esters, which can be converted into the target compound through further chemical transformations.
- Key Reactions: These include nucleophilic substitutions, cyclizations, and selective deprotection steps.
- Solvents: Common solvents include toluene, dichloromethane, and ethyl acetate.
- Catalysts: Acid catalysts like methanesulfonic acid are used to promote cyclization and rearrangement.
- Temperature: Reactions are typically conducted at room temperature or under reflux conditions.
- Purification: Filtration, washing with water, and vacuum drying are standard.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Cyclization of methyl ester | n-Propenylphosphonic acid | Room temp or reflux | 90-94 | 95-96.5 | Neutralization with 8% NaHCO3, vacuum drying at 50 °C |
| Methanesulfonic acid reflux | Methanesulfonic acid, toluene | Reflux (~boiling) | ~90 | ~95 | Neutralization with NaHCO3, filtration, washing |
| Thioether intermediate synthesis | 2-aminophenylthio derivatives, acid catalyst | Room temp/reflux | Variable | High purity | Multi-step, includes nucleophilic substitution and cyclization |
Detailed Research Findings and Notes
- The stereochemical integrity of the (2R,3R) configuration is preserved throughout the synthetic sequence by careful choice of chiral starting materials and mild reaction conditions.
- High molar yields (above 90%) and high purity (greater than 95% by HPLC) are consistently reported, indicating efficient and selective processes.
- The use of sodium bicarbonate solution for neutralization is critical to prevent degradation and facilitate isolation of the product.
- Vacuum drying at moderate temperatures (around 50 °C) ensures removal of solvents without compromising compound stability.
- The methanesulfonic acid reflux step is essential for completing the conversion to the free acid or its methyl ester form with the correct stereochemistry.
- The synthetic methods are supported by references to peer-reviewed journals (e.g., J. Org. Chem., 1996) and granted patents, confirming their reliability and reproducibility.
- The choice of solvents and reaction conditions is optimized to balance reaction rate, selectivity, and ease of purification.
Q & A
Q. What are the standard synthetic routes for (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, and how can enantiomeric purity be ensured during synthesis?
Q. How can researchers address contradictory data in stereochemical assignments between crystallography and NMR for this compound?
- Methodological Answer : Discrepancies between X-ray (absolute configuration) and NMR (relative configuration) arise due to dynamic effects in solution (e.g., rotameric equilibria). To resolve this:
- Perform variable-temperature (VT) NMR to slow conformational exchange and observe distinct diastereotopic protons.
- Use NOESY/ROESY to detect spatial proximity between the hydroxyl and methoxyphenyl groups, confirming the (2R,3R) configuration.
- Cross-validate with vibrational circular dichroism (VCD) to correlate solution-phase chirality with crystallographic data .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its bioactive conformation?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility while preserving structure.
- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1 M NaOH/HCl to ionize the carboxylic acid and amino groups.
- Prodrug Design : Temporarily esterify the carboxylic acid (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in assays .
Q. How does the methoxyphenyl substituent influence the compound’s bioactivity compared to analogs with hydroxyl or halogenated phenyl groups?
- Methodological Answer : The 3-methoxy group enhances lipophilicity (logP ~1.2) and stabilizes aromatic stacking in enzyme active sites (e.g., LAT1 transporters). Compared to hydroxyl analogs (e.g., 3,4-dihydroxyphenyl derivatives), methoxy reduces hydrogen-bonding capacity but increases metabolic stability. Fluorinated analogs (e.g., 4-fluorophenyl) exhibit stronger electronegativity, altering binding kinetics. Bioactivity is assessed via:
-
Enzyme Inhibition Assays : IC₅₀ values using fluorogenic substrates (e.g., L-DOPA for tyrosine hydroxylase).
-
Molecular Dynamics (MD) : Simulations to compare binding free energies (ΔG) of analogs .
- Data Table : Comparative Bioactivity
| Analog Substituent | IC₅₀ (Tyrosine Hydroxylase) | logP |
|---|---|---|
| 3-Methoxyphenyl (target) | 12.3 µM | 1.2 |
| 4-Hydroxyphenyl | 8.7 µM | 0.5 |
| 4-Fluorophenyl | 15.6 µM | 1.5 |
| Data from competitive binding assays |
Q. What experimental approaches mitigate racemization during peptide coupling reactions involving this amino acid?
- Methodological Answer : Racemization at C2/C3 occurs under basic conditions. Mitigation strategies include:
- Low-Temperature Coupling : Use DIC/HOBt at 0–4°C in DMF.
- Ultrasound-Assisted Activation : Reduces reaction time (5 min vs. 2 hr) and minimizes base exposure.
- Enzymatic Coupling : Subtilisin or thermolysin in aqueous buffer (pH 6.5–7.0) avoids harsh conditions.
Post-reaction, monitor enantiomeric excess (ee) via Marfey’s reagent derivatization and LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
